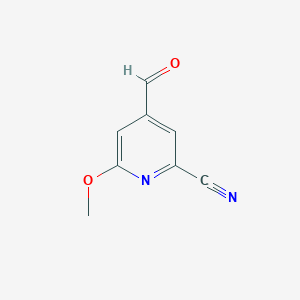
3-(Cyclopropylmethoxy)-2-ethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethoxy)-2-ethylphenol is an organic compound that features a phenol group substituted with a cyclopropylmethoxy group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-2-ethylphenol typically involves the following steps:
O-Alkylation: The phenol group is alkylated with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. This step forms the cyclopropylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
3-(Cyclopropylmethoxy)-2-ethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylmethoxyethylbenzene using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Cyclopropylmethoxyethylbenzene.
Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.
科学的研究の応用
3-(Cyclopropylmethoxy)-2-ethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Cyclopropylmethoxy)-2-ethylphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(Cyclopropylmethoxy)phenylboronic acid: Shares the cyclopropylmethoxy group but differs in the presence of a boronic acid group instead of an ethyl group.
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Contains additional functional groups that confer different chemical properties.
Uniqueness
3-(Cyclopropylmethoxy)-2-ethylphenol is unique due to the combination of its cyclopropylmethoxy and ethyl groups, which influence its chemical reactivity and potential applications. This structural uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
3-(cyclopropylmethoxy)-2-ethylphenol |
InChI |
InChI=1S/C12H16O2/c1-2-10-11(13)4-3-5-12(10)14-8-9-6-7-9/h3-5,9,13H,2,6-8H2,1H3 |
InChIキー |
NJWJNXYYRPWJBK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1OCC2CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


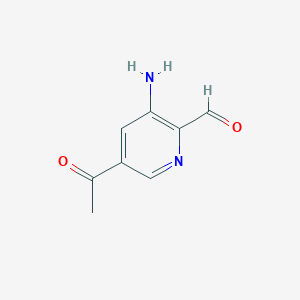
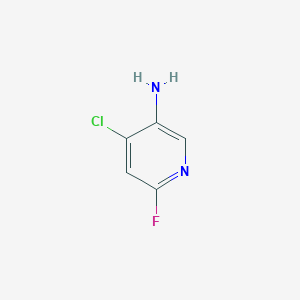
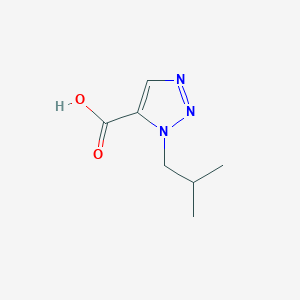
![Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)
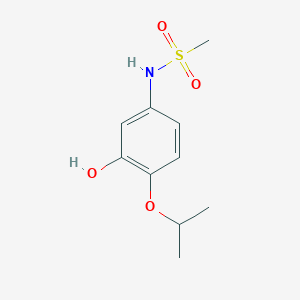
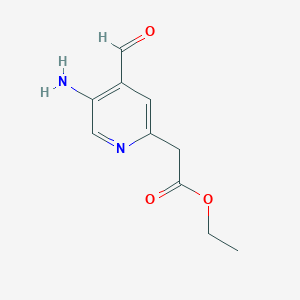
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
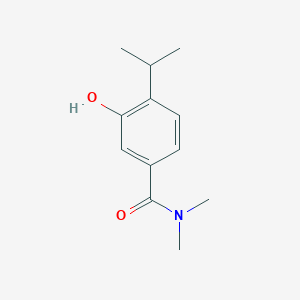
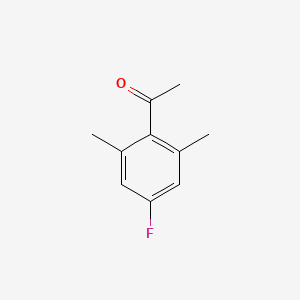
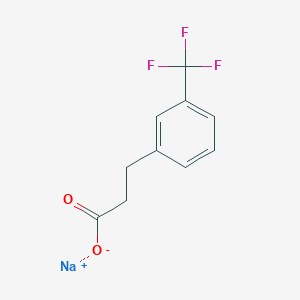
![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)

